molecular formula C13H8ClN3O3S2 B11413740 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413740
M. Wt: 353.8 g/mol
InChI Key: ZFJOBQMEELOYJB-UHFFFAOYSA-N
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Description

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chromene core, a thiadiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate thiadiazole ring. This intermediate is then reacted with methyl iodide to introduce the methylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromene core may also play a role in binding to DNA or other cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiadiazole ring, and carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H8ClN3O3S2

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H8ClN3O3S2/c1-21-13-17-16-12(22-13)15-11(19)10-5-8(18)7-4-6(14)2-3-9(7)20-10/h2-5H,1H3,(H,15,16,19)

InChI Key

ZFJOBQMEELOYJB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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